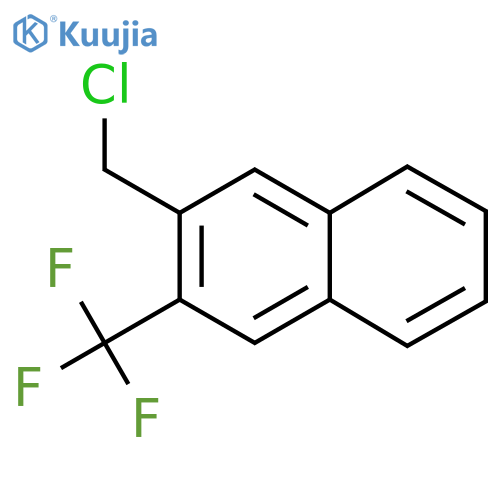Cas no 1261787-23-8 (3-(Chloromethyl)-2-(trifluoromethyl)naphthalene)

1261787-23-8 structure
商品名:3-(Chloromethyl)-2-(trifluoromethyl)naphthalene
CAS番号:1261787-23-8
MF:C12H8ClF3
メガワット:244.640132904053
CID:4797753
3-(Chloromethyl)-2-(trifluoromethyl)naphthalene 化学的及び物理的性質
名前と識別子
-
- 3-(Chloromethyl)-2-(trifluoromethyl)naphthalene
-
- インチ: 1S/C12H8ClF3/c13-7-10-5-8-3-1-2-4-9(8)6-11(10)12(14,15)16/h1-6H,7H2
- InChIKey: JTEHCTJKLRVUTI-UHFFFAOYSA-N
- ほほえんだ: ClCC1C=C2C=CC=CC2=CC=1C(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 239
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 0
3-(Chloromethyl)-2-(trifluoromethyl)naphthalene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219002047-500mg |
3-(Chloromethyl)-2-(trifluoromethyl)naphthalene |
1261787-23-8 | 98% | 500mg |
989.80 USD | 2021-05-31 | |
| Alichem | A219002047-1g |
3-(Chloromethyl)-2-(trifluoromethyl)naphthalene |
1261787-23-8 | 98% | 1g |
1,718.70 USD | 2021-05-31 |
3-(Chloromethyl)-2-(trifluoromethyl)naphthalene 関連文献
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
-
Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564
-
Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
-
Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289
1261787-23-8 (3-(Chloromethyl)-2-(trifluoromethyl)naphthalene) 関連製品
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)
- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)
- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)
- 2055042-70-9(N-(Azido-PEG4)-biocytin)
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)
- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量